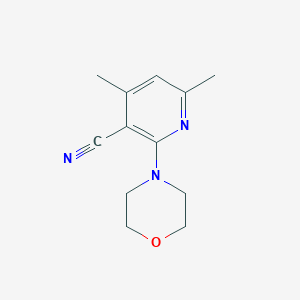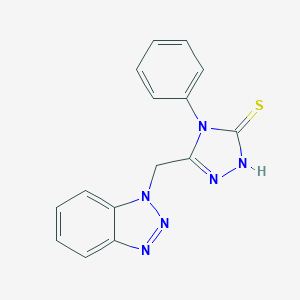
5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, also known as 5-BPT, is a functionalized aromatic triazole compound that has been used in a variety of scientific research applications. It is a thiol derivative of the parent compound benzotriazole, which is a highly versatile and useful chemical. 5-BPT is a valuable reagent for organic synthesis due to its unique properties, such as its ability to form strong complexes with metals and its low solubility in organic solvents. 5-BPT has also been found to have a wide range of biological activities, including anti-cancer and anti-inflammatory effects.
科学的研究の応用
Synthesis and Characterization
A foundational aspect of research on this compound involves its synthesis and characterization. Zhu Cheng-shui explored a new method of synthesis for 1-(4-phenyl-1,2,3-triazol-1-ylmethyl)-1H-benzotriazole, highlighting its wide range of biological activities and its high yield through 'Click Chemistry' in aqueous phases (Zhu Cheng-shui, 2012). This method's simplicity and efficiency underscore the compound's accessibility for further studies.
Corrosion Inhibition
Research by M. Yadav et al. demonstrated the corrosion inhibition performance of benzimidazole derivatives, including triazole-thiol derivatives, for mild steel in HCl. The study found these inhibitors effectively protect mild steel, with their efficiency increasing with concentration (Yadav et al., 2013). This suggests potential industrial applications in protecting metals from corrosion.
Antimicrobial Activities
M. Idrees, S. Kola, and N. Siddiqui synthesized novel 6-aminoTriazolo-Thiadiazoles with potent antimicrobial activities. Their work demonstrated that some compounds exhibited promising activities against Gram-positive and Gram-negative bacterial strains, comparable to the standard drug Chloramphenicol (Idrees, Kola, & Siddiqui, 2019). This highlights the compound's potential in developing new antimicrobial agents.
Pharmacological Screening
A. Khilkovets explored new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols for their pharmacological potential. The study synthesized several derivatives and predicted high activity for some compounds based on primary pharmacological screening (Khilkovets, 2021). This suggests the derivatives' potential in pharmaceutical applications.
特性
IUPAC Name |
3-(benzotriazol-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S/c22-15-18-17-14(21(15)11-6-2-1-3-7-11)10-20-13-9-5-4-8-12(13)16-19-20/h1-9H,10H2,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZYEESDHOONDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=CC=CC=C4N=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B483898.png)
![3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B483931.png)
![1-Ethyl-3-[(1-oxo-2-phenylethyl)amino]thiourea](/img/structure/B483935.png)
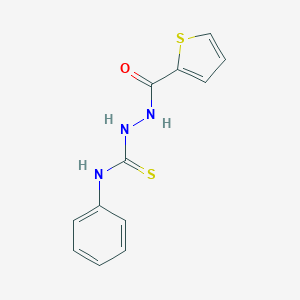

![3,7,7-trimethyl-1,4-diphenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B483952.png)
![5-(4-chlorophenyl)-8,8-dimethyl-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B483963.png)
![1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B483965.png)
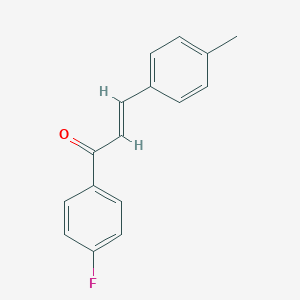
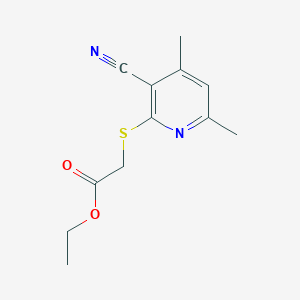
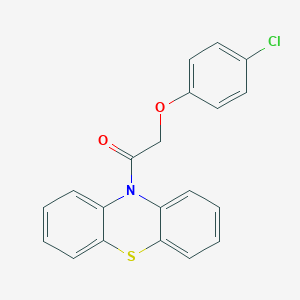
![4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B484051.png)
![2-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B484062.png)
